N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide-based compound featuring a pyrimidine core substituted with a pyrrolidine moiety and a trifluoromethylphenyl sulfonamide group. Its molecular structure combines a heterocyclic aromatic system (pyrimidine) with a sulfonamide pharmacophore, a design often employed in medicinal chemistry for targeting enzymes like carbonic anhydrases or kinases. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine substituent may influence binding affinity and solubility .
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c16-15(17,18)11-3-5-13(6-4-11)25(23,24)21-12-9-19-14(20-10-12)22-7-1-2-8-22/h3-6,9-10,21H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKWJLBLUCYUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form the N-(pyrrolidin-1-yl)pyrimidine intermediate. This intermediate is then subjected to sulfonation using 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may target the sulfonamide group.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Inhibition of Kinases:
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has been identified as a potent inhibitor of certain kinases, which are crucial in various signaling pathways involved in cancer and other diseases. For instance, compounds with similar pyrimidine structures have shown effectiveness against phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer and neurodegenerative disorders. The selectivity of these inhibitors allows for targeted therapy with potentially fewer side effects compared to traditional chemotherapeutics .
Case Study: PI5P4Kγ Inhibition
A study highlighted the development of selective inhibitors for PI5P4Kγ, demonstrating that modifications to the pyrimidine scaffold can enhance potency and selectivity. The compound's structure facilitates high brain penetration and favorable pharmacokinetic properties, making it a candidate for treating neurological conditions .
Targeting Neurodegenerative Diseases
Neuroprotective Properties:
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. By modulating specific pathways involved in neuronal survival, these compounds could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease. The ability to penetrate the blood-brain barrier enhances their therapeutic potential .
Anticancer Applications
Mechanism of Action:
The compound's mechanism involves the inhibition of kinases that contribute to tumor growth and metastasis. By disrupting these signaling pathways, it can potentially halt cancer progression. For example, studies have shown that similar compounds can significantly reduce cell proliferation in various cancer cell lines by inducing apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Kinase Inhibition | Selective inhibition of PI5P4Kγ | |
| Neuroprotection | Modulation of neuroprotective pathways | |
| Anticancer Activity | Induction of apoptosis in cancer cell lines |
Pharmacokinetics and Safety Profile
Pharmacokinetic Properties:
The pharmacokinetic profile of this compound suggests good oral bioavailability and brain penetration. Studies have indicated that modifications to the molecular structure can optimize these properties, enhancing efficacy while minimizing toxicity .
Safety Assessments:
Comprehensive safety assessments are critical for any new therapeutic agent. The compound has undergone various preclinical evaluations, including toxicity studies and assessments against a panel of common drug targets, ensuring its safety profile is suitable for further development .
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Compound 17d (): N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide shares the trifluoromethylbenzenesulfonamide group but replaces the pyrrolidine-pyrimidine system with a benzyloxy-trimethylpyridine scaffold. The benzyloxy group may also confer higher lipophilicity compared to pyrrolidine’s basic amine .
Compound 13p ():
2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzene sulfonamide features a ureidopyrimidine core with fluorinated substituents. Its piperidine ring and fluorobenzoyl group enhance rigidity and electron-withdrawing effects, contrasting with the pyrrolidine’s flexibility and electron-donating nature. These differences may alter solubility and target selectivity .
Compound from :
N-(2-{[5-bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide replaces the trifluoromethyl group with a bromine atom and introduces a methoxyphenyl-thioether linkage. Bromine increases molecular weight and polarizability, while the thioether may reduce oxidative stability compared to the sulfonamide in the target compound .
Fluorination Patterns and Bioactivity
The trifluoromethyl group in the target compound is a hallmark of modern drug design, enhancing metabolic resistance and membrane permeability. In contrast, perfluorinated benzenesulfonamides (), such as [52026-59-2] and [93819-97-7], exhibit extreme fluorination, which may improve thermal stability but risks excessive hydrophobicity and poor pharmacokinetics .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows sulfonylation of a pyrimidinyl amine, analogous to methods in (e.g., pyridine solvent, sulfonyl chloride reagent). However, pyrrolidine’s nucleophilicity may necessitate milder conditions than benzyloxy groups .
- Biological Activity : Pyrrolidine’s basicity could enhance interactions with acidic enzyme pockets (e.g., kinases), whereas perfluorinated analogs () might lack such specificity due to steric hindrance .
- Thermodynamic Stability : The trifluoromethyl group stabilizes the sulfonamide via electron-withdrawing effects, but excessive fluorination (as in ) may compromise solubility .
Biological Activity
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a trifluoromethyl group attached to a benzenesulfonamide. Its molecular formula is C15H16F3N3O2S, with a molecular weight of 377.4 g/mol .
Research has indicated that compounds similar to this compound may act as inhibitors of various protein kinases, including those involved in inflammatory processes and cancer progression. The presence of the pyrrolidine and pyrimidine rings is believed to enhance binding affinity to target enzymes, potentially leading to therapeutic effects .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
- Inhibition of Tumor Growth : Studies have shown that related pyrimidine derivatives exhibit significant anticancer properties, including the inhibition of tumor growth in murine models. For example, a compound with a similar structure demonstrated selective inhibition of cancer cell lines with an IC50 value in the nanomolar range .
- Mechanisms : The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
2. Anti-inflammatory Effects
- Cytokine Inhibition : Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines, suggesting potential applications in treating inflammatory diseases .
- Case Study : A study involving a related compound showed an IC50 value of 53 nM against p38 MAPK, a critical enzyme in inflammatory signaling pathways .
3. Antimicrobial Properties
- Broad Spectrum Activity : Pyrrolidine derivatives have shown activity against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or function .
- Comparative Efficacy : In vitro studies indicated that certain derivatives were significantly more effective against resistant strains than standard antibiotics .
Data Tables
Case Studies
-
Anticancer Study :
- A study on pyrimidine derivatives revealed their ability to inhibit tumor growth in xenograft models, demonstrating significant reductions in tumor size compared to controls.
-
Anti-inflammatory Research :
- In vitro experiments showed that treatment with related compounds resulted in decreased levels of IL-6 production in human chondrocyte cell lines.
-
Antimicrobial Efficacy :
- A comparative study highlighted that certain derivatives exhibited fourfold higher activity against A. baumannii compared to traditional antibiotics like ampicillin.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the trifluoromethylbenzenesulfonamide moiety into pyrimidine derivatives?
- Methodological Answer : The trifluoromethylbenzenesulfonamide group can be introduced via nucleophilic substitution or sulfonylation. For pyrimidine systems, a common approach involves reacting 5-aminopyrimidine intermediates with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine at low temperatures (0–5°C). This method minimizes side reactions, such as over-sulfonylation, and achieves yields up to 94% after recrystallization (e.g., MeOH/CH2Cl2) .
Q. How can sulfonamide groups act as protecting agents for amines in heterocyclic systems?
- Methodological Answer : Sulfonamides (e.g., tosyl groups) protect amines by forming stable sulfonamide bonds, which resist hydrolysis under basic/acidic conditions. For example, in pyrimidine derivatives, sulfonylation of 4,5-diaminopyrimidine with 4-methylbenzenesulfonyl chloride selectively protects one amine group, enabling subsequent alkylation or cyclization steps. Cleavage can be achieved via strong acids (e.g., HBr/AcOH) or reductive methods .
Q. What analytical techniques are critical for confirming the regioselectivity of sulfonamide substitutions?
- Methodological Answer : X-ray crystallography is the gold standard for resolving regioselectivity ambiguities (e.g., distinguishing 4,5- vs. 5,5-disubstituted products). Complementary methods include <sup>1</sup>H/<sup>19</sup>F NMR to identify proton environments and high-resolution mass spectrometry (HRMS) for molecular formula validation .
Advanced Research Questions
Q. How do unexpected regioselectivity outcomes in sulfonamide substitutions arise, and how can they be mitigated?
- Methodological Answer : Regioselectivity deviations (e.g., preferential substitution at the 5-position over the 4-position in pyrimidines) may result from steric hindrance or electronic effects. Computational modeling (DFT) can predict reactive sites, while adjusting reaction conditions (e.g., solvent polarity, temperature) can shift selectivity. For instance, using polar aprotic solvents like DMF enhances nucleophilicity at less hindered positions .
Q. What contradictions exist in the literature regarding the stability of trifluoromethyl groups under sulfonylation conditions?
- Methodological Answer : Some studies report trifluoromethyl degradation under prolonged heating (>80°C) or strong bases (e.g., K2CO3), while others show stability. To resolve this, monitor reactions via <sup>19</sup>F NMR for CF3 signal integrity. Alternative protecting groups (e.g., Boc) may be used if instability is confirmed .
Q. How can structural modifications (e.g., pyrrolidine vs. piperidine substitutions) influence biological activity?
- Methodological Answer : Replace the pyrrolidine group with piperidine or morpholine and assess activity via enzyme inhibition assays (e.g., kinase profiling). For example, piperidine analogs of benzenesulfonamides show enhanced solubility due to increased basicity, while pyrrolidine derivatives may improve membrane permeability .
Q. What challenges arise in characterizing fluorinated metabolites, and how can they be addressed?
- Methodological Answer : Fluorinated metabolites often co-elute in HPLC or exhibit similar mass fragments. Use orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
